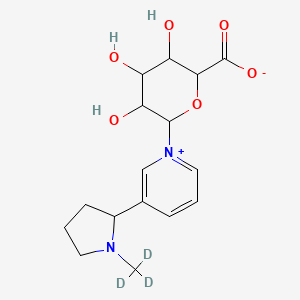
Nicotine-N-beta-glucuronide, Methyl-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotine-N-beta-glucuronide, Methyl-d3 is a metabolite of nicotine, specifically labeled with deuterium. It is used primarily in research to study nicotine metabolism and its effects. The compound has a molecular formula of C16H19D3N2O6 and a molecular weight of 341.37 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nicotine-N-beta-glucuronide, Methyl-d3 involves the glucuronidation of nicotine. This process typically requires the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to nicotine. The reaction conditions often include a buffered solution at a specific pH, temperature control, and the presence of cofactors such as UDP-glucuronic acid .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely follows similar principles to laboratory synthesis, scaled up for larger production volumes. This would involve optimizing the reaction conditions to maximize yield and purity, as well as implementing purification steps such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Nicotine-N-beta-glucuronide, Methyl-d3 primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to nicotine, making it more water-soluble and easier to excrete from the body .
Common Reagents and Conditions: The glucuronidation reaction typically requires UDP-glucuronic acid as a cofactor and UDP-glucuronosyltransferase enzymes. The reaction is usually carried out in a buffered solution at a pH that is optimal for enzyme activity, often around pH 7.4 .
Major Products Formed: The major product formed from the glucuronidation of nicotine is this compound. This compound is more water-soluble than nicotine itself, facilitating its excretion from the body .
Scientific Research Applications
Nicotine-N-beta-glucuronide, Methyl-d3 is used extensively in scientific research to study nicotine metabolism and its effects on the body. It is particularly useful in pharmacokinetic studies, where researchers track the metabolism and excretion of nicotine in the body. This compound is also used in studies investigating the genetic and enzymatic factors that influence nicotine metabolism .
In addition to its use in pharmacokinetic studies, this compound is employed in toxicological research to understand the potential health effects of nicotine and its metabolites. It is also used in the development of smoking cessation therapies, as understanding nicotine metabolism can help in designing more effective treatments .
Mechanism of Action
The primary mechanism of action of Nicotine-N-beta-glucuronide, Methyl-d3 involves its role as a metabolite of nicotine. Nicotine itself exerts its effects by binding to nicotinic acetylcholine receptors in the brain, leading to the release of neurotransmitters such as dopamine, which are associated with pleasure and reward . The glucuronidation of nicotine to form this compound is a detoxification process that makes nicotine more water-soluble and facilitates its excretion from the body .
Comparison with Similar Compounds
Similar Compounds:
- Nicotine-N-beta-glucuronide
- Nicotine-N-(4-deoxy-4,5-didehydro)-beta-D-glucuronide, Methyl-d3
- (S)-Nicotine-d3 N-Beta-D-Glucuronide
Uniqueness: Nicotine-N-beta-glucuronide, Methyl-d3 is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry, allowing researchers to track the compound and its metabolites with high precision .
Properties
Molecular Formula |
C16H22N2O6 |
|---|---|
Molecular Weight |
341.37 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/i1D3 |
InChI Key |
SAWAIULJDYFLPD-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Canonical SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















